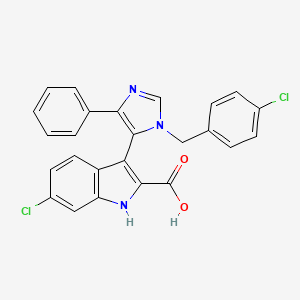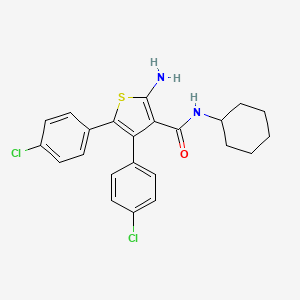
6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “PB12” refers to a transition-metal-encapsulated superatom compound, specifically [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py. This compound is an endohedral plumbaspherene, which means it consists of a lead-based cluster with a gold atom encapsulated inside. The compound adopts a distorted symmetry due to the second-order Jahn-Teller effect .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py involves several steps :
Preparation of K₄Pb₉: Potassium and lead are reacted in ethylenediamine under a nitrogen atmosphere.
Formation of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py: K₄Pb₉ is dissolved in pyridine along with [2.2.2]crypt. Separately, Au(PPh₃)Ph is dissolved in toluene. The toluene solution is added to the pyridine solution dropwise while stirring vigorously. The resulting solution is filtered and layered with toluene to obtain dark red crystals of the compound.
Industrial Production Methods
Currently, there are no established industrial production methods for [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py due to its complex synthesis and specialized conditions required for its preparation.
Análisis De Reacciones Químicas
Types of Reactions
The compound [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py undergoes various types of reactions, including:
Oxidation: The lead atoms in the cluster can undergo oxidation reactions.
Reduction: The gold atom encapsulated within the lead cluster can participate in reduction reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lead atoms may result in lead oxides, while reduction of the gold atom may yield elemental gold.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py is studied for its unique electronic properties and aromatic character. Density Functional Theory (DFT) computations have revealed its chemical bonding nature and aromatic character .
Biology and Medicine
For example, the radiolanthanide terbium-161 can be encapsulated within the compound for targeted delivery to cancer cells .
Industry
In industry, the compound’s unique electronic properties make it a candidate for use in advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism by which [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py exerts its effects involves the encapsulation of a transition metal (gold) within a lead-based cluster. This encapsulation alters the electronic properties of the gold atom, allowing it to participate in unique chemical reactions and interactions. The molecular targets and pathways involved depend on the specific application, such as targeted radionuclide therapy, where the compound targets cancer cells expressing specific receptors .
Comparación Con Compuestos Similares
Similar Compounds
[K(2,2,2-crypt)]₃[Au@Pb₁₀]·2py: A similar compound with a different number of lead atoms in the cluster.
[K(2,2,2-crypt)]₃[Au@Sn₁₂]·2py: A tin-based analog of the compound.
Uniqueness
The uniqueness of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py lies in its distorted symmetry and aromatic character, which are not observed in its analogs. Additionally, the encapsulation of gold within the lead cluster imparts unique electronic properties that are valuable for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C25H17Cl2N3O2 |
|---|---|
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
6-chloro-3-[3-[(4-chlorophenyl)methyl]-5-phenylimidazol-4-yl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C25H17Cl2N3O2/c26-17-8-6-15(7-9-17)13-30-14-28-22(16-4-2-1-3-5-16)24(30)21-19-11-10-18(27)12-20(19)29-23(21)25(31)32/h1-12,14,29H,13H2,(H,31,32) |
Clave InChI |
QZJRNGXHRQJBJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)Cl)C4=C(NC5=C4C=CC(=C5)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B10815127.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![N-(2-Methoxyphenyl)-4-{[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]amino}benzamide](/img/structure/B10815154.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)

![2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)